molecular formula C11H11FN2S B13073106 2-fluoro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline

2-fluoro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline

Cat. No.: B13073106
M. Wt: 222.28 g/mol
InChI Key: BONLFZAZYGSRCY-UHFFFAOYSA-N
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Description

2-fluoro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

The synthesis of 2-fluoro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline typically involves the reaction of 2-fluoroaniline with 4-methyl-1,3-thiazole-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to achieve higher yields .

Chemical Reactions Analysis

2-fluoro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Scientific Research Applications

2-fluoro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in microorganisms or cancer cells. It may also interfere with the synthesis of nucleic acids and proteins, thereby inhibiting cell growth and proliferation .

Comparison with Similar Compounds

2-fluoro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline can be compared with other thiazole derivatives, such as:

    Sulfathiazole: Known for its antimicrobial properties.

    Ritonavir: An antiretroviral drug used in the treatment of HIV.

    Abafungin: An antifungal agent.

    Bleomycin: An antineoplastic drug used in cancer treatment.

    Tiazofurin: Another antineoplastic agent.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives.

Properties

Molecular Formula

C11H11FN2S

Molecular Weight

222.28 g/mol

IUPAC Name

2-fluoro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline

InChI

InChI=1S/C11H11FN2S/c1-8-11(15-7-14-8)6-13-10-5-3-2-4-9(10)12/h2-5,7,13H,6H2,1H3

InChI Key

BONLFZAZYGSRCY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)CNC2=CC=CC=C2F

Origin of Product

United States

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